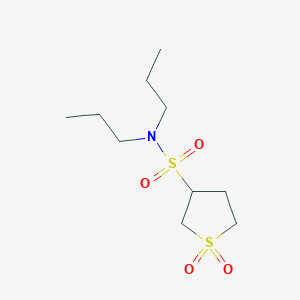![molecular formula C21H32N2O3 B241040 4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine, commonly known as DMPEP, is a chemical compound that belongs to the class of psychoactive substances. It is a relatively new compound that has not yet been widely studied. DMPEP is believed to have potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of DMPEP is not yet fully understood. It is believed to act as a dopamine reuptake inhibitor, which could lead to increased levels of dopamine in the brain. This could potentially lead to increased feelings of pleasure and reward.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of DMPEP are not yet fully understood. However, it is believed to have potential effects on the dopamine system in the brain, which could impact mood, motivation, and reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMPEP in lab experiments is that it is a relatively new compound that has not yet been extensively studied. This means that there is potential for new discoveries and insights into its effects. However, a limitation is that the potential risks and side effects of DMPEP are not yet fully understood, which could make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DMPEP. One area of interest is the potential therapeutic applications of DMPEP in the treatment of addiction and substance abuse. Another area of interest is the potential use of DMPEP as a research tool to better understand the dopamine system in the brain. Additionally, further research is needed to fully understand the potential risks and side effects of DMPEP.
Synthesemethoden
The synthesis method of DMPEP involves the reaction of 3,5-dimethylphenol with acetyl chloride to form 3,5-dimethylphenyl acetate. This intermediate is then reacted with piperidine and sodium hydride to form 1-[(3,5-dimethylphenoxy)acetyl]-2-piperidinyl acetate. Finally, this compound is reacted with morpholine and sodium hydride to form DMPEP.
Wissenschaftliche Forschungsanwendungen
DMPEP has potential applications in scientific research, particularly in the field of neuroscience. It is believed to have an affinity for the dopamine transporter, which could make it useful in studying the role of dopamine in the brain. DMPEP may also have potential applications in the study of addiction and substance abuse.
Eigenschaften
Produktname |
4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine |
|---|---|
Molekularformel |
C21H32N2O3 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenoxy)-1-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C21H32N2O3/c1-17-13-18(2)15-20(14-17)26-16-21(24)23-7-4-3-5-19(23)6-8-22-9-11-25-12-10-22/h13-15,19H,3-12,16H2,1-2H3 |
InChI-Schlüssel |
RNLCKDPBTKYTQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCCCC2CCN3CCOCC3)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCCCC2CCN3CCOCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)

![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)